- Gold-Catalyzed Proto- and DeuterodeboronationJournal of Organic Chemistry, 2015, 80(20), 9807-9816,
Cas no 95-15-8 (Thianaftene)
Benzothiophene(Thianaphthene)It's an organic chemical,The molecular formula isC8H6S,White foliar crystals.Naphthalene like smell.Industrially Mainly extracted from crude naphthalene.Also availablestyrene orethylbenzeneSynthesized with hydrogen sulfide or synthesized fromthiophenePrepared by condensation with benzene ring.Mainly used in the manufacture of drugs and thioindigo.
Thianaftene structure
Thianaftene Properties
Names and Identifiers
-
- Thianaphthene
- 1-Benzothiophene
- Thionaphthene
- benzo(b)thiophene
- thionaphthen
- Benzo[b]thiophene
- 1-BENZOTHIOPHEN
- Benzothiophene
- 1-Thiaindene
- BBT
- benzothiofuran
- Benzothiophen
- BZT
- Thianaphtene
- thianaphthalene
- Thianaphthen
- Thianapthene
- 2,3-Benzothiophene
- NSC 47196
- 11095-43-5
- NSC-47196
- NSC47196
- 1Thiaindene
- EINECS 202-395-7
- MFCD00005864
- UNII-073790YQ2G
- A845195
- Thianaphthene, 95%
- benzo[b]-thiophene
- CHEBI:35858
- NS00020042
- CS-D1193
- BDBM50167948
- Q-100899
- F0001-2267
- B0093
- AI3-15523
- STK053859
- hydrobenzothiophene
- CHEBI:35857
- 1Benzothiophene
- DTXCID9031276
- 13730-27-3
- Benzothiophene-5-D
- SY246286
- BENZOTHIOPHENE
- EN300-36787
- 95-15-8
- MFCD31699976
- 1-benzothiophen
- THIANAPHTHENE [MI]
- CHEMBL87112
- AKOS005258172
- Thianaftene
- BENZO(B)THIOPHENE
- SCHEMBL7023
- BIDD:GT0845
- 073790YQ2G
- C8H6S
- GEO-00284
- PS-5775
- Q419709
- Thianaphthene, 98%
- DTXSID2052736
- Z370711590
- 2,3Benzothiophene
- +Expand
-
- MFCD00005864
- FCEHBMOGCRZNNI-UHFFFAOYSA-N
- 1S/C8H6S/c1-2-4-8-7(3-1)5-6-9-8/h1-6H
- S1C2C(=CC=CC=2)C=C1
- 80580
Computed Properties
- 134.01900
- 0
- 0
- 0
- 134.019021
- 0
- 9
- 101
- 0
- 0
- 0
- 0
- 0
- 1
- 3.1
- nothing
- 0
- 28.2
- 134.20
Experimental Properties
- 2.90130
- 28.24000
- 9303
- 1.6332 (estimate)
- Insoluble
- 221-222 °C(lit.)
- 30-33 °C (lit.)
- 0.24 mmHg
- Fahrenheit: 230 ° f
Celsius: 110 ° c - 0.13g/l
- White foliar crystals
- Soluble in ethanol, ether, acetone and general organic solvents, insoluble in water. It dissolves in concentrated sulfuric acid and turns cherry red. It disappears after heating.
- 1.149 g/mL at 25 °C(lit.)
Thianaftene Security Information
- GHS07 GHS09
- 3
- S22; S24/25; S36; S26
- III
- R22
- Xn
- UN3077
- H302,H411
- P273
- warning
- Inert atmosphere,Room Temperature
- III
- 22-51/53
- Warning
- Yes
- 9
Thianaftene Customs Data
- 29349990
-
China Customs Code:
2934999090Overview:
2934999090. Other heterocyclic compounds. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%
Declaration elements:
Product Name, component content, use to
Summary:
2934999090. other heterocyclic compounds. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%
Thianaftene Price
Thianaftene Synthesis
Synthetic Circuit 1
Reaction Conditions
1.1 Reagents: Water Catalysts: [1,1,1-Trifluoro-N-[(trifluoromethyl)sulfonyl]methanesulfonamidato-κN](triphenyl… Solvents: Dimethyl carbonate ; 1 h, 90 °C
Reference
Synthetic Circuit 2
Reaction Conditions
1.1 Solvents: Dichloromethane
Reference
- Photolysis of β-[o-(methylthio)phenyl]vinyl bromides. A versatile synthesis of benzo[b]thiophenesChemistry Letters, 1988, (10), 1637-8,
Synthetic Circuit 3
Reaction Conditions
1.1 Reagents: Hydrogen , 1,8-Diazabicyclo[5.4.0]undec-7-ene Catalysts: 2511739-39-0 Solvents: Dimethyl sulfoxide ; 12 h, 1 atm, 80 °C
Reference
- Radical Hydrodehalogenation of Aryl Halides with H2 Catalyzed by a Phenanthroline-Based PNNP Cobalt(I) ComplexACS Catalysis, 2022, 12(4), 2320-2329,
Synthetic Circuit 4
Reaction Conditions
1.1 Solvents: Dimethylformamide ; 1 h, 130 °C
Reference
- Palladium-Catalyzed Synthesis of 2,3-Disubstituted Benzothiophenes via the Annulation of Aryl Sulfides with AlkynesOrganic Letters, 2016, 18(17), 4312-4315,
Synthetic Circuit 5
Reaction Conditions
1.1 Reagents: Hydrogen Catalysts: Ruthenium , Titania Solvents: 1,4-Dioxane ; 1 h, 1 atm, 100 °C
Reference
- Catalyst for deoxidization of sulfoxide, and method for manufacturing sulfide using catalyst for deoxidization, Japan, , ,
Synthetic Circuit 6
Reaction Conditions
1.1 Reagents: Hydrogen Catalysts: Ruthenium (supported on TiO2) Solvents: 1,4-Dioxane ; 1 h, 1 atm, 100 °C
Reference
- Hydrogenation of sulfoxides to sulfides under mild conditions using ruthenium nanoparticle catalystsAngewandte Chemie, 2014, 53(32), 8348-8351,
Synthetic Circuit 7
Reaction Conditions
1.1 Reagents: Tetrabutylammonium bromide Catalysts: Nickel alloy, base, Ni 95,Ag 5 Solvents: Water ; 10 h, 60 °C
Reference
- Preparation of a cost-effective Ni-Ag bimetallic catalyst for hydrodehalogenation of aryl halides under mild conditionsNew Journal of Chemistry, 2022, 46(25), 12169-12176,
Synthetic Circuit 8
Reaction Conditions
1.1 Reagents: Triethylamine , Hydrogen Catalysts: Nickel Solvents: Methanol , Water ; 5 - 10 bar; 20 h, 20 - 30 bar, 45 - 130 °C
Reference
- A Convenient and Stable Heterogeneous Nickel Catalyst for Hydrodehalogenation of Aryl Halides Using Molecular HydrogenChemSusChem, 2022, 15(5),,
Synthetic Circuit 9
Reaction Conditions
1.1 Reagents: N,N,N′,N′-Tetramethylethylenediamine , Sodium borohydride Catalysts: (SP-4-2)-[1,1′-Bis[bis(1,1-dimethylethyl)phosphino-κP]ferrocene]dichloropalladiu… Solvents: Tetrahydrofuran ; 8 h, 65 °C
Reference
- NaBH4-TMEDA and a palladium catalyst as efficient regio- and chemoselective system for the hydrodehalogenation of halogenated heterocyclesJournal of Molecular Catalysis A: Chemical, 2014, 393, 191-209,
Synthetic Circuit 10
Reaction Conditions
1.1 Reagents: Potassium hydroxide Solvents: Dimethyl sulfoxide ; 26 h, 25 °C
1.2 Reagents: Hydrochloric acid Solvents: Water
1.2 Reagents: Hydrochloric acid Solvents: Water
Reference
- Potassium Hydroxide/Dimethyl Sulfoxide Superbase-Promoted Transition Metal-Free Synthesis of 2-Substituted Benzothiophenes under Visible LightAdvanced Synthesis & Catalysis, 2016, 358(8), 1202-1207,
Synthetic Circuit 11
Reaction Conditions
1.1 Reagents: N,N,N′,N′-Tetramethylethylenediamine , Sodium borohydride Catalysts: [1,1′-Bis(diphenylphosphino)ferrocene]dichloropalladium Solvents: Tetrahydrofuran ; 0.5 h, rt
Reference
- Room-Temperature Hydrodehalogenation of Halogenated Heteropentalenes with One or Two HeteroatomsJournal of Organic Chemistry, 2012, 77(21), 9921-9925,
Synthetic Circuit 12
Reaction Conditions
1.1 Reagents: Lithium tert-butoxide , Water Catalysts: Cobalt dibromide , 1H-Imidazolium, 1,3-bis[2,6-bis(1-methylethyl)phenyl]-, chloride (1:1) Solvents: Tetrahydrofuran ; 6 h, 80 °C; 80 °C → rt
1.2 Reagents: Ammonium chloride Solvents: Water ; rt
1.2 Reagents: Ammonium chloride Solvents: Water ; rt
Reference
- Cobalt-Catalyzed Protodeboronation of Aryl and Vinyl BoronatesJournal of Organic Chemistry, 2021, 86(2), 1972-1979,
Synthetic Circuit 13
Reaction Conditions
1.1 Reagents: Triethylamine , Hydrogen Catalysts: Chitosan Solvents: Methanol , Water ; 48 h, 30 bar, 120 °C
Reference
- A Biomass-Derived Non-Noble Cobalt Catalyst for Selective Hydrodehalogenation of Alkyl and (Hetero)Aryl HalidesAngewandte Chemie, 2017, 56(37), 11242-11247,
Synthetic Circuit 14
Synthetic Circuit 15
Synthetic Circuit 16
Synthetic Circuit 17
Reaction Conditions
1.1 Catalysts: Palladium chloride Solvents: Water ; 2 min, rt
1.2 Reagents: 1,1,3,3-Tetramethyldisiloxane ; rt; rt
1.2 Reagents: 1,1,3,3-Tetramethyldisiloxane ; rt; rt
Reference
- Ligand-Free, Palladium-Catalyzed Dihydrogen Generation from TMDS: Dehalogenation of Aryl Halides on WaterOrganic Letters, 2015, 17(5), 1122-1125,
Synthetic Circuit 18
Reaction Conditions
1.1 Reagents: Hydrogen , Ammonia Catalysts: Palladium , Copper , Titania Solvents: Toluene ; rt → 250 °C; 4 h, 0.5 MPa, 250 °C
Reference
- A novel synthesis of benzo[b]thiopheneResearch on Chemical Intermediates, 2013, 39(9), 4021-4024,
Synthetic Circuit 19
Reaction Conditions
1.1 Catalysts: [1,3-Bis[2,6-bis(1-methylethyl)phenyl]-2-imidazolidinylidene](tricyclo[3.3.1.13,… Solvents: Toluene ; 16 h, 120 °C
Reference
- Gold(I)-Catalyzed Protodecarboxylation of (Hetero)Aromatic Carboxylic AcidsChemistry - A European Journal, 2013, 19(42), 14034-14038,
Synthetic Circuit 20
Reaction Conditions
1.1 Reagents: Dimethylformamide , Hexamethyldisilazane Catalysts: 1,1,1-Trimethyl-N,N-bis(trimethylsilyl)silanamine , Cesium fluoride Solvents: Dimethylformamide ; 24 h, rt
1.2 Reagents: Hydrochloric acid Solvents: Water ; 1.5 h, rt
1.2 Reagents: Hydrochloric acid Solvents: Water ; 1.5 h, rt
Reference
- Catalytic Deprotonative α-Formylation of Heteroarenes by an Amide Base Generated in Situ from Tetramethylammonium Fluoride and Tris(trimethylsilyl)amineOrganic Process Research & Development, 2019, 23(4), 443-451,
Thianaftene Raw materials
- Benzene, 1-(2-bromoethenyl)-2-(methylthio)-, (E)- (9CI)
- Benzene, 1-(2-bromoethenyl)-2-(methylthio)-, (Z)-
- Borate(1-),tetrafluoro-
- 2-Iodothioanisole
- 5-bromo-1-benzothiophene
- Benzothiophenesulfoxide
- benzothiophene-3-carbaldehyde
- 2-Bromobenzobthiophene
- Benzobthiophene-2-carbonitrile
- 2-(benzo[b]thiophen-2-yl)-5,5-dimethyl-1,3,2-dioxaborolane
- 1-benzothiophene-2-carboxylic acid
- 3-Bromo-1-benzothiophene
- 3-CHLORO-1-BENZOTHIOPHENE
- Benzo[b]thiophene-2-boronic Acid
Thianaftene Preparation Products
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Thianaftene Related Literature
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Mark C. Bagley,Jessica E. Dwyer,Maria D. Beltran Molina,Alexander W. Rand,Hayley L. Rand,Nicholas C. O. Tomkinson Org. Biomol. Chem. 2015 13 6814
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Derek R. Boyd,Narain D. Sharma,Ian N. Brannigan,Timothy A. Evans,Simon A. Haughey,Brian T. McMurray,John F. Malone,Peter B. A. McIntyre,Paul J. Stevenson,Christopher C. R. Allen Org. Biomol. Chem. 2012 10 7292
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J. Pina,M.-J. R. P. Queiroz,J. Seixas de Melo Photochem. Photobiol. Sci. 2016 15 1029
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4. Chemoselective Ullmann coupling at room temperature: a facile access to 2-aminobenzo[b]thiophenesManojkumar Janni,Annaram Thirupathi,Sahil Arora,S. Peruncheralathan Chem. Commun. 2017 53 8439
-
Hua Deng,Fu-Sheng He,Cong-Shan Li,Wu-Lin Yang,Wei-Ping Deng Org. Chem. Front. 2017 4 2343
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Derek R. Boyd,Narain D. Sharma,Nimal Gunaratne,Simon A. Haughey,Martina A. Kennedy,John F. Malone,Christopher C. R. Allen,Howard Dalton Org. Biomol. Chem. 2003 1 984
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J. L. Ferreira da Silva,André P. Ferreira,M. Matilde Marques,Shrika G. Harjivan,M. Fátima M. da Piedade,M. Teresa Duarte CrystEngComm 2011 13 1638
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Derek R. Boyd,Narain D. Sharma,Brian McMurray,Simon A. Haughey,Christopher C. R. Allen,John T. G. Hamilton,W. Colin McRoberts,Rory A. More O'Ferrall,Jasmina Nikodinovic-Runic,Lydie A. Coulombel,Kevin E. O'Connor Org. Biomol. Chem. 2012 10 782
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Gongyi Liu,Heng Zhang,Yi Huang,Zhengyu Han,Gang Liu,Yuanhua Liu,Xiu-Qin Dong,Xumu Zhang Chem. Sci. 2019 10 2507
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Nagarakere. C. Sandhya,Kebbahalli. N. Nandeesh,Kanchugarakoppal. S. Rangappa,Sannaiah. Ananda RSC Adv. 2015 5 29939
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